molecular formula C7H8BrCl2N B599048 2-Bromo-4-chloro-N-methylaniline hydrochloride CAS No. 1199773-47-1

2-Bromo-4-chloro-N-methylaniline hydrochloride

Cat. No.: B599048
CAS No.: 1199773-47-1
M. Wt: 256.952
InChI Key: MTOMIVPYZKFEBW-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-methylaniline hydrochloride (CAS 1199773-47-1) is an organic compound with the molecular formula C7H8BrCl2N and a molecular weight of 256.96 g/mol . This halogenated aniline derivative is provided as a hydrochloride salt, which typically offers enhanced stability and solubility for experimental handling. As a building block in organic synthesis, its structure, featuring bromo and chloro substituents on the aromatic ring along with a methylated amine group, makes it a valuable intermediate for the preparation of more complex molecules, particularly in medicinal chemistry and materials science research. The compound should be stored sealed in a dry environment at room temperature . Please refer to the Safety Data Sheet for proper handling instructions. This product is intended for research purposes and laboratory use only; it is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-4-chloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOMIVPYZKFEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681963
Record name 2-Bromo-4-chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-47-1
Record name 2-Bromo-4-chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sequential Halogenation of N-Methylaniline

The most straightforward approach involves sequential bromination and chlorination of N-methylaniline. The methylamino group (-NHCH₃) activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, achieving precise regiocontrol for 2-bromo-4-chloro substitution requires careful optimization.

Bromination Step :

  • Reagents : Hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) as an oxidizing agent.

  • Conditions : Temperatures between 30–60°C, molar ratio of HBr:H₂O₂ = 1:1.0–3.5.

  • Mechanism : In situ generation of bromine (Br₂) via oxidation of HBr ensures controlled bromination, minimizing dibromo byproducts (e.g., 2,6-dibromo derivatives).

Chlorination Step :

  • Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane.

  • Conditions : Room temperature, anhydrous conditions to avoid hydrolysis.

  • Regioselectivity : The para position to the methylamino group is preferentially chlorinated due to steric hindrance at the ortho site from the pre-existing bromine atom.

Limitations :

  • Competing ortho chlorination may occur if bromination is incomplete.

  • Requires rigorous purification to separate 2-bromo-4-chloro-N-methylaniline from isomers.

Acetylation-Mediated Protection-Deprotection Strategy

This method, adapted from analogous aniline derivatives, employs acetylation to protect the amine group, enabling directed halogenation.

Step 1: Acetylation of N-Methylaniline

  • Reagents : Acetic anhydride or acetyl chloride in glacial acetic acid.

  • Conditions : 50–100°C, 1–3 hours, yielding N-methylacetanilide.

  • Purpose : The acetyl group reduces the ring’s activation, moderating reaction rates and improving regioselectivity.

Step 2: Bromination of N-Methylacetanilide

  • Reagents : HBr/H₂O₂ system.

  • Conditions : 40–45°C, 3-hour reaction time.

  • Outcome : 2-bromo-N-methylacetanilide forms exclusively due to steric and electronic effects.

Step 3: Chlorination

  • Reagents : Cl₂ gas in chlorinated solvents (e.g., chlorobenzene).

  • Conditions : 35–40°C, yielding 2-bromo-4-chloro-N-methylacetanilide.

Step 4: Hydrolysis and Salt Formation

  • Deprotection : Concentrated HCl reflux (1.5–2.5 hours) cleaves the acetyl group.

  • Salt Formation : Neutralization with HCl gas in ethanol yields the hydrochloride salt.

Advantages :

  • Higher regioselectivity (≥95% purity).

  • Reduced dibromo/byproduct formation compared to direct methods.

Comparative Analysis of Methodologies

Parameter Direct Halogenation Protection-Deprotection
Regioselectivity Moderate (70–80%)High (90–95%)
Yield 60–65%75–80%
Byproducts 2,6-Dibromo (5–10%)<2%
Reaction Time 8–10 hours12–15 hours
Scalability Industrial-friendlyRequires precise control

Key Observations :

  • The protection-deprotection route, while lengthier, offers superior purity and is preferred for pharmaceutical applications.

  • Direct halogenation is cost-effective for bulk synthesis but necessitates advanced purification techniques.

Optimization Strategies and Industrial Protocols

Solvent and Catalyst Selection

  • Bromination : Chlorobenzene enhances solubility of intermediates and facilitates heat management.

  • Catalysts : Iron(III) bromide (FeBr₃) in trace amounts accelerates bromine generation from HBr/H₂O₂.

Temperature Control

  • Maintaining bromination at 40–45°C prevents thermal decomposition of HBr.

  • Chlorination above 50°C risks polysubstitution and reduced yield.

Workup and Purification

  • Acid-Base Extraction : Crude product is washed with NaHCO₃ to remove excess HBr, followed by recrystallization from ethanol/water.

  • Column Chromatography : Reserved for high-purity batches, using silica gel and hexane/ethyl acetate eluents .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-chloro-N-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms on the benzene ring can participate in various binding interactions, influencing the compound’s biological activity. The methylated amino group can also affect the compound’s solubility and reactivity, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Halogen positioning (Br at 2 vs. 4) alters electronic effects: bromine at the 2-position may sterically hinder electrophilic substitution reactions compared to para-substituted analogs .

Physicochemical Properties

Data inferred from structurally related compounds:

Property 2-Bromo-4-chloro-N-methylaniline HCl (Inferred) 4-Bromo-2-chloroaniline HCl N-Methyl-4-bromobenzylamine HCl
Molecular Weight 279.96 g/mol 237.47 g/mol 244.54 g/mol
Melting Point ~180–200°C (estimated) 72°C (decomposition) 160–165°C
Solubility Moderate in polar solvents (e.g., DMSO, MeOH) Sparingly soluble in H₂O Highly soluble in H₂O
Synthetic Yield Not reported 41.2% 60–75% (estimated)

Notes:

  • The hydrochloride salt form generally improves water solubility compared to free bases.

Analytical Characterization

  • HPLC : Retention times for halogenated anilines vary with substituents. For example, 4-bromo-2-chloroaniline hydrochloride elutes earlier than N-methylated analogs due to polarity differences .
  • X-ray Crystallography : Analogous compounds (e.g., 4-bromo-2-chloroaniline) exhibit planar aromatic rings and intermolecular N–H⋯X (X = Br, Cl) hydrogen bonds, which stabilize crystal packing . The N-methyl group in the target compound may disrupt these interactions, leading to distinct solid-state properties.

Biological Activity

2-Bromo-4-chloro-N-methylaniline hydrochloride is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and applications in research and industry.

  • Chemical Formula : C7H7BrClN·HCl
  • Molecular Weight : 232.5 g/mol
  • CAS Number : 1199773-47-1

Synthesis

The synthesis of this compound involves the bromination and chlorination of N-methylaniline. Common methods include:

  • Bromination : Using bromine in an organic solvent.
  • Chlorination : Employing chlorine gas or chlorinating agents.
  • Formation of Hydrochloride Salt : The final product is converted into its hydrochloride form for stability and solubility enhancement.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
  • Receptors : The compound may bind to receptors, affecting cellular signaling processes .

The presence of bromine and chlorine atoms on the aromatic ring enhances its reactivity, allowing it to participate in diverse chemical reactions such as substitution and coupling reactions.

Antitumor Activity

Recent studies have indicated that derivatives of 2-Bromo-4-chloro-N-methylaniline exhibit significant antiproliferative effects against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • T98G (glioblastoma)

For instance, compounds synthesized from this base structure showed promising results in inhibiting tumor cell growth, suggesting potential applications in cancer therapy .

Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in critical biological processes. For example, it has been evaluated for its effect on Trypanosoma brucei methionyl-tRNA synthetase, showing low toxicity to mammalian cells while effectively inhibiting the parasite's growth .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
2-Bromo-4-chloroanilineLacks methyl groupModerate enzyme inhibition
2-Bromo-4-methylanilineMethyl group instead of chlorineAntiproliferative effects noted
2-Bromo-4-fluoro-N-methylanilineContains fluorine instead of chlorineReduced binding affinity

This table highlights that the combination of both bromine and chlorine atoms along with the methylated amino group provides distinct properties that enhance its biological activity compared to similar compounds.

Case Studies

  • Antiproliferative Screening : In a study assessing various anilines against cancer cell lines, derivatives of 2-Bromo-4-chloro-N-methylaniline showed IC50 values indicating strong inhibitory effects on cell proliferation, particularly in HCT-116 cells .
  • Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with methionyl-tRNA synthetase in Trypanosoma brucei, revealing its potential as a lead compound for further drug development against human African trypanosomiasis .

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